molecular formula C13H10N4O2 B12270528 7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12270528
M. Wt: 254.24 g/mol
InChI Key: HVPPLHNIGOGRQH-UHFFFAOYSA-N
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Description

7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and significant applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with an aldehyde or ketone, followed by cyclization with a suitable reagent. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C13H10N4O2/c14-11-10(13(18)19)6-15-12-9(7-16-17(11)12)8-4-2-1-3-5-8/h1-7H,14H2,(H,18,19)

InChI Key

HVPPLHNIGOGRQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C(=O)O

Origin of Product

United States

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